molecular formula C19H20O3 B6358950 (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 1013592-47-6

(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B6358950
CAS No.: 1013592-47-6
M. Wt: 296.4 g/mol
InChI Key: SOEAQUZKKMZQEK-PKNBQFBNSA-N
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Description

(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression. This epigenetic modulation can result in various biological effects, including the induction of cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the ethyl group on the phenyl ring.

    (2E)-1-(4-Methoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one: Has a single methoxy group instead of two.

    (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Contains a methyl group instead of an ethyl group.

Uniqueness

The presence of both methoxy groups and an ethyl group in (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one contributes to its unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These structural features may enhance its effectiveness as an HDAC inhibitor and its overall biological activity.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)9-11-17(20)16-10-12-18(21-2)19(13-16)22-3/h5-13H,4H2,1-3H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEAQUZKKMZQEK-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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